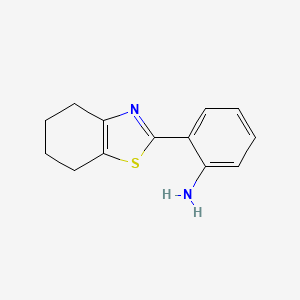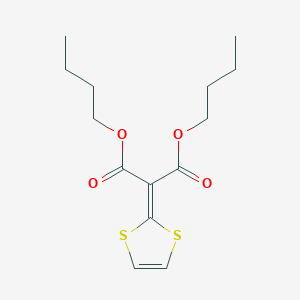
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane is a complex organophosphorus compound characterized by its unique structure, which includes phosphorus, tin, and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane typically involves the reaction of hexaphenylcyclotrisiloxane with phosphorus trichloride and tin tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced tin-phosphorus compounds .
Aplicaciones Científicas De Investigación
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane involves its interaction with molecular targets through its phosphorus and tin atoms. These interactions can lead to the formation of coordination complexes, which can influence various chemical and biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~4~-selena-1,5-distannapentane: Similar structure but contains selenium instead of phosphorus.
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Different core structure but shares some functional groups.
Uniqueness
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane is unique due to its combination of phosphorus and tin atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
60839-23-8 |
|---|---|
Fórmula molecular |
C36H30O3PSn2+ |
Peso molecular |
779.0 g/mol |
Nombre IUPAC |
oxo-bis(triphenylstannyloxy)phosphanium |
InChI |
InChI=1S/6C6H5.HO3P.2Sn/c6*1-2-4-6-5-3-1;1-4(2)3;;/h6*1-5H;(H,1,2,3);;/q;;;;;;;2*+1/p-1 |
Clave InChI |
QKOXHBYHXMBPFA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[P+](=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



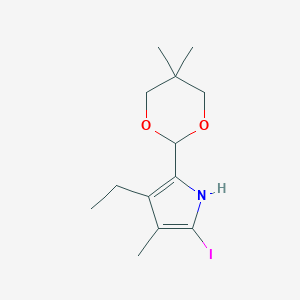
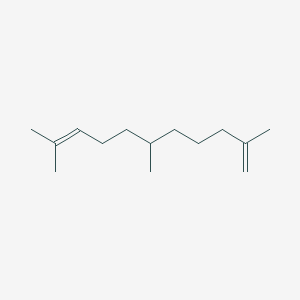
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)

![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)
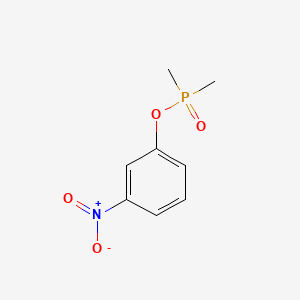
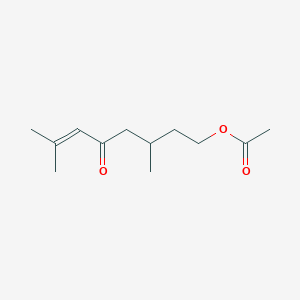
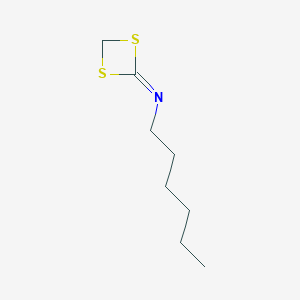

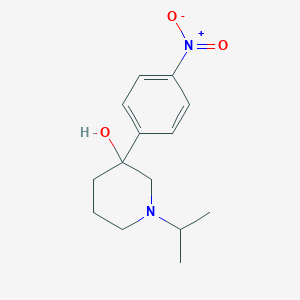
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
